[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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Overview
Description
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a glycerophosphoglycerol, a type of phospholipid that consists of one chain of palmitic acid at the C-1 position and one chain of arachidonic acid at the C-2 position . This compound is significant in various biological processes and is a subject of interest in scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with palmitic acid and arachidonic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of enzymatic methods to achieve higher specificity and yield. Enzymes such as lipases can be used to catalyze the esterification of glycerol with the fatty acids. This method is preferred due to its mild reaction conditions and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the arachidonic acid chain can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The carbonyl groups in the glycerol backbone can be reduced to form alcohols.
Substitution: The ester bonds can be hydrolyzed and substituted with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Alcohols and diols.
Substitution: New ester derivatives with different fatty acids or functional groups.
Scientific Research Applications
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and other chemical reactions involving phospholipids.
Biology: Plays a role in cell membrane structure and function, and is involved in signaling pathways.
Medicine: Investigated for its potential role in inflammatory processes and as a biomarker for certain diseases.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The arachidonic acid chain can be released and converted into eicosanoids, which are signaling molecules involved in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
PG(204(5Z,8Z,11Z,14Z)/161(9Z)): Contains one chain of arachidonic acid and one chain of palmitoleic acid.
PG(161(9Z)/204(5Z,8Z,11Z,14Z)): Contains one chain of palmitoleic acid and one chain of arachidonic acid.
PC(160/204(5Z,8Z,11Z,14Z)): A phosphatidylcholine with similar fatty acid chains.
Uniqueness
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of palmitic acid and arachidonic acid, which imparts distinct physical and chemical properties. This combination influences its behavior in biological membranes and its role in signaling pathways, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C42H75O10P |
---|---|
Molecular Weight |
771 g/mol |
IUPAC Name |
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C42H75O10P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-42(46)52-40(38-51-53(47,48)50-36-39(44)35-43)37-49-41(45)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,39-40,43-44H,3-10,12,14-16,19,21,23-25,27,29-38H2,1-2H3,(H,47,48)/b13-11-,18-17-,22-20-,28-26-/t39-,40+/m0/s1 |
InChI Key |
FBAPNCMXWMGHJY-NYWCEQGFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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